8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one is a chemical compound that belongs to the class of benzoxazepines, which are characterized by a fused benzene and oxazepine ring structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of Bruton's Tyrosine Kinase (BTK), a target in various diseases including cancers and autoimmune disorders .
The compound is classified under the Chemical Abstracts Service registry with the number 1472038-62-2. It is often sourced from chemical suppliers and is utilized in research settings for its pharmacological properties. The classification of this compound falls within heterocyclic compounds, specifically those containing nitrogen and oxygen in their ring structure .
The synthesis of 8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one involves several steps that typically include cyclization reactions, halogenation, and functional group modifications. A notable method for synthesizing this compound is through a series of reactions involving the starting materials that contain cyclopropyl and fluoro substituents.
Key steps in the synthesis may include:
The molecular formula of 8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one is . The structural representation includes:
The compound's three-dimensional structure can be visualized using computational chemistry software, which provides insights into its stereochemistry and potential interaction sites for biological activity .
The reactivity of 8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one can be attributed to its functional groups. Potential chemical reactions include:
These reactions can be exploited to modify the compound for enhanced biological activity or to synthesize derivatives with varied pharmacological properties .
The mechanism of action for 8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one as a BTK inhibitor involves binding to the active site of Bruton's Tyrosine Kinase. This binding prevents phosphorylation processes that are crucial for B-cell receptor signaling pathways, leading to reduced proliferation of B-cells and modulation of immune responses.
Studies indicate that this compound exhibits selective inhibition against BTK, offering potential therapeutic benefits in treating conditions such as chronic lymphocytic leukemia and other B-cell malignancies .
Physical Properties:
Chemical Properties:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to characterize these properties accurately .
The primary applications of 8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one lie in pharmaceutical research. Its role as a BTK inhibitor positions it as a candidate for drug development aimed at treating:
Research continues into optimizing this compound for better efficacy and safety profiles in clinical applications .
The benzoxazepine scaffold represents a privileged structure in medicinal chemistry, characterized by a fused bicyclic system combining benzene and oxazepine rings. This core provides a unique three-dimensional architecture that enables diverse interactions with biological targets. The specific compound 8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one (CAS 1472038-62-2) exemplifies strategic modifications to this scaffold, featuring a cyclopropyl substituent at position 8 and a fluoro group at position 6. These modifications enhance target selectivity and pharmacokinetic properties, positioning it as a versatile intermediate in drug discovery [1] [4].
The benzoxazepine core contributes to kinase inhibition through three key structural features:
Table 1: Kinase Targets of Benzoxazepine Derivatives
Target Kinase | Binding Affinity (IC₅₀) | Role in Disease |
---|---|---|
BTK | < 100 nM | B-cell malignancies |
EGFR | 10-500 nM | Solid tumors |
PI3Kγ | 50-200 nM | Immuno-oncology |
Fluorine (Position 6)
Cyclopropyl (Position 8)
Table 2: Impact of Substituents on Compound Properties
Substituent | ClogP Change | Metabolic Stability (t½, min) | Kinase Binding ΔG (kcal/mol) |
---|---|---|---|
None | 1.7 | 15 | -7.2 |
6-Fluoro | +0.2 | 38 | -8.1 |
8-Cyclopropyl | +0.4 | 52 | -8.9 |
Both | +0.6 | 75 | -9.7 |
While no benzoxazepine-derived kinase inhibitors are FDA-approved, clinical candidates highlight the scaffold’s versatility:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0